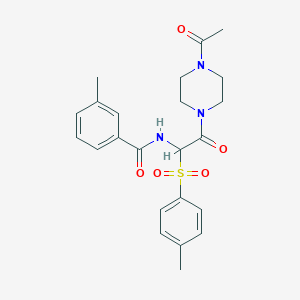![molecular formula C17H17N5O4 B2704519 Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate CAS No. 866844-58-8](/img/structure/B2704519.png)
Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate is a chemical compound with the molecular formula C17H17N5O4. It has a molecular weight of 355.354. This product is intended for research use only and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . The synthesis involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The compounds were characterized and tested for their in-vitro anticancer activity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and similar compounds include the Huisgen 1,3-dipolar cycloaddition reaction . This reaction is often used in the synthesis of 1,4-disubstituted-1,2,3-triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H17N5O4) and molecular weight (355.354).Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : Compounds structurally related to Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate have been synthesized for their potential antimicrobial properties. For instance, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives showed significant antibacterial and antifungal activity in studies, highlighting the potential of these compounds in developing new antimicrobial agents (Khobragade et al., 2010).
Anticancer and Anti-inflammatory Potential
- Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities. Such research demonstrates the potential of these compounds in therapeutic applications, particularly in oncology and inflammation control (Rahmouni et al., 2016).
Synthesis of Heterocyclic Systems
- Heterocyclic Chemistry : The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic systems, which are crucial in medicinal chemistry for the development of new therapeutic agents. Research includes the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential, showcasing the versatility of these compounds in generating bioactive molecules (Deohate & Palaspagar, 2020).
Supramolecular Structures
- Crystallography and Supramolecular Chemistry : Studies on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related molecules have contributed to understanding hydrogen-bonded supramolecular structures in various dimensions, which is important for the design of molecular assemblies and materials science (Portilla et al., 2007).
Wirkmechanismus
The mechanism of action of Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate and similar compounds is related to their inhibitory activity against CDK2/cyclin A2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Zukünftige Richtungen
The future directions for research on Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate and similar compounds could involve further investigations into their anticancer activity . For instance, compound 14, which is similar to the compound , displayed potent dual activity against examined cell lines and CDK2, and was selected for further investigations .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-3-26-17(25)11-4-6-12(7-5-11)20-14(23)9-22-10-18-15-13(16(22)24)8-19-21(15)2/h4-8,10H,3,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRPSXYZLRWKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704444.png)



![2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2704448.png)

![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)

![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)
